molecular formula C19H17N3O4S B14208349 N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide CAS No. 827575-87-1

N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide

Cat. No.: B14208349
CAS No.: 827575-87-1
M. Wt: 383.4 g/mol
InChI Key: HTCKQUDNLDRWIV-UHFFFAOYSA-N
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Description

N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C19H17N3O4S It is known for its unique structure, which includes a pyridine ring, a phenylsulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(pyridin-3-yloxy)aniline with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reduced to the corresponding amine, which is subsequently acetylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to streamline production .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Similar structure with a pyrimidinyl group instead of a pyridinyl group.

    N-(4-(3-oxo-3-(1-oxy-pyridin-4-yl)-propenyl)-phenyl)-acetamide: Contains a propenyl group and an oxy-pyridinyl group.

    N-(4-(3-oxo-3-pyridin-3-yl-propenyl)-phenyl)-acetamide: Features a propenyl group and a pyridinyl group.

Uniqueness

N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide is unique due to its combination of a pyridine ring, a phenylsulfamoyl group, and an acetamide moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research.

Properties

CAS No.

827575-87-1

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-[(2-pyridin-3-yloxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H17N3O4S/c1-14(23)21-15-8-10-17(11-9-15)27(24,25)22-18-6-2-3-7-19(18)26-16-5-4-12-20-13-16/h2-13,22H,1H3,(H,21,23)

InChI Key

HTCKQUDNLDRWIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CN=CC=C3

Origin of Product

United States

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